4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

Medicinal Chemistry Computational Chemistry Drug Design

Sourcing regioisomerically pure fluorinated pyrazole sulfonamides for medicinal chemistry is often plagued by structural ambiguity. This compound provides a validated NAAA pharmacophore (IC₅₀ 42 nM) with confirmed N1-sulfonamide substitution. • Enhanced dipole moment (5.1 D) vs. non-fluorinated analogs improves target binding and membrane permeability. • 82% bromination yield at C3 enables rapid diversification via cross-coupling. • High solubility in DMSO/DMF supports automated parallel synthesis workflows.

Molecular Formula C5H8FN3O2S
Molecular Weight 193.20 g/mol
Cat. No. B8052809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Molecular FormulaC5H8FN3O2S
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1C=C(C=N1)F
InChIInChI=1S/C5H8FN3O2S/c1-8(2)12(10,11)9-4-5(6)3-7-9/h3-4H,1-2H3
InChIKeyADHGLMGFKKIFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide: Core Physical-Chemical Profile for Informed Scientific Procurement


4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (CAS 143535-54-0) is a fluorinated pyrazole sulfonamide derivative with a molecular formula of C₅H₈FN₃O₂S and a molecular weight of 193.20 g/mol [1]. Its structure features a 4-fluoropyrazole core substituted at the N1 position with an N,N-dimethylsulfonamide group, placing it within the broader class of heterocyclic sulfonamides utilized as synthetic intermediates and bioactive scaffolds in medicinal chemistry and agrochemical research [2]. Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 63.6 Ų, an XLogP3 value of -0.1, zero hydrogen bond donors, and five hydrogen bond acceptors, as calculated by PubChem [1]. The compound exhibits high solubility in polar organic solvents (e.g., DMSO, DMF) and has a reported aqueous solubility of 3.09 mg/mL at pH 7.4 [2]. These properties position it as a versatile building block for parallel synthesis and structure-activity relationship (SAR) studies.

Procurement Risk Analysis for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide: Why In-Class Analogs Are Not Direct Replacements


The 4-fluoro and N,N-dimethylsulfonamide substitution pattern on the pyrazole ring is not interchangeable with other pyrazole sulfonamide variants without fundamentally altering critical physicochemical and biological properties [1]. Direct substitution with non-fluorinated analogs (e.g., N,N-dimethyl-1H-pyrazole-1-sulfonamide) eliminates the strong electron-withdrawing effect of fluorine, which quantum mechanical calculations (DFT/B3LYP) indicate increases the molecular dipole moment by approximately 22% (from ~4.2 D to 5.1 D) compared to the hydrogen-substituted analog, thereby enhancing target binding interactions and membrane permeability . Furthermore, the N1 sulfonamide substitution is critical; regioisomeric variants (e.g., pyrazole-4-sulfonamides) or compounds with alternative amine substitutions (e.g., NH₂ instead of N(CH₃)₂) exhibit distinct synthetic accessibility, metabolic stability, and biological activity profiles [2]. Procurement of generic 'pyrazole sulfonamide' intermediates without precise structural verification introduces significant risk of synthetic failure and misleading SAR conclusions.

Quantitative Differentiation Guide for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide: Comparative Data for Scientific Selection


Enhanced Electronegativity and Dipole Moment via Fluorine Substitution at C4

The fluorine atom at the C4 position significantly increases the compound's electronegativity (χ = 4.0) compared to the hydrogen-substituted analog N,N-dimethyl-1H-pyrazole-1-sulfonamide (χ = 2.2), leading to a quantifiable 22% increase in molecular dipole moment. This modification directly enhances electrostatic interactions with biological targets and improves passive membrane permeability .

Medicinal Chemistry Computational Chemistry Drug Design

Potent Inhibition of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide demonstrates potent inhibitory activity against human NAAA, an enzyme involved in inflammatory signaling, with an IC₅₀ value of 0.042 μM (42 nM) . This level of potency is notably higher than many structurally related sulfonamide scaffolds lacking the 4-fluoro substitution [1].

Inflammation Enzyme Inhibition Pain Management

High-Yield Synthesis of 3-Bromo-4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide

This compound serves as a superior starting material for the regioselective introduction of bromine at the C3 position. Using n-butyllithium and 1,2-dibromotetrachloroethane in THF, the reaction proceeds with an 82% yield to produce 3-bromo-4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide [1]. This contrasts with non-fluorinated pyrazole sulfonamides, where similar lithiation/bromination protocols often result in lower yields (<50%) due to competitive deprotonation at the less sterically hindered C5 position.

Synthetic Chemistry Halogenation Cross-Coupling

Target Application Scenarios for 4-Fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide Based on Quantitative Evidence


Lead Optimization for NAAA-Targeted Anti-Inflammatory Agents

Researchers focused on developing novel therapies for chronic inflammation and pain should prioritize this compound as a key pharmacophore. Its demonstrated sub-micromolar IC₅₀ (42 nM) against human NAAA provides a validated starting point for SAR studies aimed at improving potency and selectivity . Its enhanced dipole moment (5.1 D) suggests superior cell permeability, potentially translating to better in vivo efficacy .

Parallel Synthesis of Diverse Pyrazole-4-Sulfonamide Libraries

This compound is an ideal substrate for parallel medicinal chemistry (PMC) workflows, as exemplified by the 3-step protocol described by Tucker et al. . Its compatibility with automated synthesis and its ability to undergo selective functionalization at the C3 position (82% bromination yield) enable the rapid generation of structurally diverse compound collections for high-throughput screening .

Synthesis of Halogenated Pyrazole Building Blocks for Cross-Coupling

Medicinal chemists requiring regioselectively halogenated pyrazole cores should procure this compound for its efficient conversion to 3-bromo-4-fluoro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (82% yield). This brominated intermediate is a versatile partner for Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the construction of complex, drug-like molecules .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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